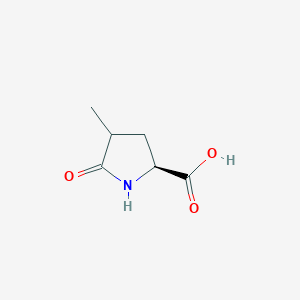

4-Methyl-5-oxo-L-proline

Description

Properties

IUPAC Name |

(2S)-4-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-4(6(9)10)7-5(3)8/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3?,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPMPMQTVXEDJ-BKLSDQPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@H](NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628405 | |

| Record name | 4-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-08-9 | |

| Record name | 4-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Stereochemical Control of 4 Methyl 5 Oxo L Proline

Retrosynthetic Strategies for Pyrrolidinone Core Construction

Retrosynthetic analysis of the 4-Methyl-5-oxo-L-proline structure identifies the pyrrolidinone ring as the central scaffold. The primary disconnection points are typically the amide bond within the lactam ring and the C4-methyl bond.

Amide Bond Disconnection : This approach simplifies the target to a substituted γ-amino acid, specifically a 4-methylglutamic acid derivative. The subsequent synthetic challenge is the stereocontrolled synthesis of this precursor, followed by a cyclization step to form the lactam ring.

C4-Methyl Bond Disconnection : This strategy leads to a 4-unsubstituted 5-oxo-L-proline (L-pyroglutamic acid) derivative as a key intermediate. The synthesis then focuses on the stereoselective introduction of a methyl group onto the 4-position of this pre-formed pyrrolidinone core. This is a common and often more practical approach, leveraging readily available starting materials.

A third strategy involves a disconnection of the C4-C5 and N1-C5 bonds, pointing towards a Michael addition-type reaction where a glycine-derived nucleophile adds to a methylated α,β-unsaturated acceptor, followed by cyclization.

Enantioselective and Diastereoselective Synthetic Methodologies

Achieving the desired (2S, 4S) or (2S, 4R) stereochemistry requires precise control throughout the synthesis. The choice of methodology often depends on the availability of starting materials and the desired stereoisomer.

The use of naturally occurring chiral molecules as starting materials is a powerful strategy to ensure the correct absolute stereochemistry at the C2 position. L-Hydroxyproline, with its inherent (2S, 4R) configuration, is an ideal and commonly used precursor. mdpi.comacs.org

The synthesis from trans-4-hydroxy-L-proline involves several key steps:

Protection : The amine and carboxylic acid functionalities are protected, for example, as N-Boc and a methyl ester, respectively.

Hydroxyl Group Activation : The hydroxyl group at the 4-position is converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution : The leaving group is displaced by a methyl nucleophile, often using an organocuprate reagent like lithium dimethylcuprate. This reaction typically proceeds with inversion of configuration (SN2 mechanism), transforming the (4R) stereocenter into the desired (4S) stereocenter.

Deprotection and Cyclization (if necessary) : The protecting groups are removed to yield the final product.

Alternatively, starting from L-pyroglutamic acid, which can be derived from L-glutamic acid, provides a direct entry to the 5-oxo-proline core. acs.orgresearchgate.net The challenge then becomes the stereoselective introduction of the methyl group at the 4-position.

When starting from achiral precursors, asymmetric synthesis methods are employed to establish the stereocenters.

Organocatalysis : Proline and its derivatives are themselves powerful organocatalysts for various asymmetric transformations. clockss.orgnii.ac.jpresearchgate.net For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine like L-proline, can be envisioned to construct the carbon skeleton. The catalyst forms a nucleophilic enamine intermediate, which then attacks the electrophile with high facial selectivity, establishing the stereochemistry before subsequent cyclization. nii.ac.jp

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical course of a subsequent reaction, such as alkylation. For example, a glycine-derived substrate can be attached to an Evans chiral auxiliary. Deprotonation followed by reaction with a methylated electrophile would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary and cyclization would yield the enantiomerically enriched this compound.

The precise installation of the methyl group at the C4 position is a critical step that dictates the final diastereomer.

Conjugate Addition : A highly effective method involves the 1,4-conjugate addition of a methyl nucleophile (e.g., from a Gilman reagent) to an N-protected 5-oxo-L-dehydroproline ester. The stereochemical outcome of this addition is influenced by the stereochemistry at the C2 position and the reaction conditions, often leading to high diastereoselectivity.

Enolate Alkylation : An alternative is the alkylation of an enolate generated from an N-protected pyroglutamate (B8496135). The stereoselectivity of this reaction is often lower than conjugate addition and can be highly dependent on the base used, the solvent, and the presence of additives. The incoming methylating agent (e.g., methyl iodide) can approach from either the same face (syn) or the opposite face (anti) as the C2 substituent, leading to a mixture of diastereomers.

| Method | Reagent/Catalyst | Stereocontrol Mechanism | Typical Diastereoselectivity |

| SN2 Substitution | Lithium dimethylcuprate on a 4-tosyloxy-L-proline derivative | Inversion of configuration at C4 | High (>95:5 d.r.) |

| Conjugate Addition | Methylcuprate to a dehydroproline derivative | Steric hindrance from the C2 substituent directs the approach of the nucleophile | High to excellent |

| Enolate Alkylation | LDA and Methyl Iodide | Thermodynamic vs. Kinetic control; chelation effects | Moderate to low |

The formation of the 5-oxo (lactam) functionality is the final step in constructing the pyrrolidinone ring in many synthetic routes.

Oxidation of Proline Derivatives : The direct oxidation of a 4-methyl-L-proline derivative at the C5 position can form the lactam. This can be achieved through methods like the Shono oxidation, which involves an electrochemical process, or by using chemical oxidants. nih.gov For instance, a Cu(I)-catalyzed oxidation using oxidants like N-fluorobenzenesulfonimide (NFSI) can generate an aminal intermediate which can be converted to the lactam. nih.gov

Cyclization of γ-Amino Acid Precursors : This is the most common method, involving the intramolecular condensation of a 4-methylglutamic acid derivative. researchgate.net The reaction is typically promoted by heat or acid/base catalysis and proceeds via the formation of an amide bond between the C5 carboxylic acid and the C2 amino group, with the elimination of water. This cyclization is often spontaneous or requires mild conditions, especially when the carboxylic acid is activated (e.g., as an ester). nih.gov The enzyme 5-oxoprolinase catalyzes the reverse reaction, converting 5-oxo-L-proline to L-glutamate. nih.govexlibrisgroup.com

Convergent and Linear Synthesis Pathways

Both linear and convergent strategies can be applied to the synthesis of this compound. fiveable.mewikipedia.orgdifferencebetween.com

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step modification of a single precursor (e.g., L-hydroxyproline). youtube.com | Conceptually simple to design. | Overall yield can be low over many steps. differencebetween.com |

| Convergent | Independent synthesis of key fragments followed by their assembly. wikipedia.org | Higher overall efficiency and yield; allows for parallel synthesis. fiveable.medifferencebetween.com | Requires more complex planning of fragment coupling. |

Protecting Group Strategies in this compound Synthesis

The synthesis of this compound and its derivatives often requires the use of protecting groups to mask reactive functional groups and ensure selective transformations. The choice of protecting groups for the amino and carboxyl groups of the proline ring is crucial for a successful synthetic strategy. nih.gov Commonly employed protecting groups in peptide and amino acid synthesis, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), are also applicable here. google.com

The selection of a protecting group depends on its stability under various reaction conditions and the ease of its removal. For instance, the Boc group is stable under many conditions but can be removed with acid. The Cbz group is removed by catalytic hydrogenation, while the Fmoc group is cleaved under basic conditions. This orthogonality allows for the selective deprotection of one functional group while others remain protected. ub.edu

In the context of synthesizing derivatives from precursors like 4-hydroxyproline, additional protecting groups may be necessary. For example, when starting from hydroxyproline (B1673980) to generate a 4-oxo-proline intermediate, the hydroxyl group itself may require protection. nih.gov Groups like the tert-butyl (t-Bu) ether or trityl (Trt) group can be used for this purpose. nih.gov

The following table summarizes common protecting groups used in the synthesis of proline derivatives, which are applicable to this compound.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Amino | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Carboxylic Acid | Methyl ester | - | Saponification (e.g., NaOH) |

| Carboxylic Acid | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) |

| Hydroxyl (precursor) | tert-Butyl ether | tBu | Acidic conditions |

| Hydroxyl (precursor) | Trityl | Trt | Mildly acidic conditions |

| Hydroxyl (precursor) | Tert-butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

Synthetic Approaches to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved through various synthetic strategies, often starting from readily available proline derivatives like 4-hydroxy-L-proline or pyroglutamic acid. nih.govmdpi.com These approaches allow for the introduction of diverse substituents at various positions of the proline ring, leading to a wide range of structurally and functionally diverse molecules. nih.govorganic-chemistry.org

One common strategy involves the oxidation of a protected 4-hydroxy-L-proline derivative to the corresponding 4-oxo-L-proline. google.commdpi.com This ketone intermediate serves as a versatile precursor for the synthesis of various 4-substituted proline analogs. For instance, the 4-oxo-proline can undergo reactions such as Wittig olefination to introduce an alkylidene substituent, which can then be further modified. mdpi.com

Another approach is the stereoselective alkylation of proline enolates. nih.gov This method allows for the introduction of substituents at the C2 position of the proline ring. The diastereoselectivity of the alkylation can often be controlled by the choice of the N-protecting group and the reaction conditions. nih.gov

Furthermore, modifications at the C4 position can lead to a variety of analogs. For example, the synthesis of N-Boc-cis-4-trifluoromethyl-L-proline has been achieved from N-Boc-4-oxo-L-proline. researchgate.net This highlights the utility of the 4-oxo intermediate for introducing fluorine-containing moieties, which are of significant interest in medicinal chemistry. organic-chemistry.org

The following table outlines some synthetic approaches to proline analogs that are relevant for the synthesis of this compound derivatives.

| Starting Material | Key Intermediate | Reaction Type | Resulting Analog/Derivative |

| (cis)-4-Hydroxy-L-proline | 4-Oxo-L-proline derivative | Oxidation, Wittig olefination, Hydrogenation | (4S)-1-Methyl-4-propyl-L-proline mdpi.com |

| N-Boc-pyroglutamic acid | Proline diester | Reduction, Horner-Wadsworth-Emmons olefination | Bis-proline structures nih.gov |

| N-Boc-4-oxo-L-proline | N/A | Reaction with Me₃SiCF₃ | N-Boc-cis-4-trifluoromethyl-L-proline researchgate.net |

| Glycine imine | Alkylated imine intermediate | Phase-transfer catalyzed allylic alkylation | 4-Methylene substituted proline derivatives nih.gov |

| (S)-Proline | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Deprotonation and alkylation | (S)-2-Methylproline orgsyn.org |

These synthetic methodologies provide a toolbox for chemists to create a diverse library of this compound analogs and derivatives for various applications, including their use as building blocks in peptide synthesis and drug discovery. organic-chemistry.orgnih.gov

Biosynthesis and Metabolic Pathways Involving 4 Methyl 5 Oxo L Proline

Exploration of Potential Natural Occurrence and Biosynthetic Origins

4-Methyl-5-oxo-L-proline is a derivative of the amino acid L-proline. While L-proline is a common proteinogenic amino acid, its methylated and oxidized counterpart is less widespread. ontosight.ai The pyroglutamic acid structure, a related compound, is known to be a metabolite in the glutathione (B108866) cycle. wikipedia.org this compound itself has been reported in organisms such as the fungi Talaromyces pinophilus and the plant Pseudostellaria heterophylla. nih.gov Its presence in human blood has also been identified, although it is considered a secondary metabolite, potentially arising from the incomplete metabolism of other compounds. hmdb.ca

The biosynthesis of the structurally similar (2S,4R)-4-methyl-proline has been studied in the context of griselimycin (B1672148) production in Streptomyces. This pathway initiates from L-leucine, which undergoes hydroxylation and subsequent oxidation to form 4-methylglutamate-5-semialdehyde. nih.gov This intermediate then spontaneously cyclizes and is reduced to yield (2S,4R)-4-methyl-proline. nih.gov This suggests a potential analogous pathway for this compound, likely originating from a modified amino acid precursor.

Enzymatic Pathways Leading to Pyrrolidone Carboxylic Acid Structures

The formation of the pyrrolidone carboxylic acid (PCA) ring is a key step in the biosynthesis of compounds like this compound. This cyclization can occur both spontaneously and enzymatically.

L-leucine: In the biosynthesis of (2S,4R)-4-methyl-proline, a related compound, L-leucine is the starting precursor. nih.gov The pathway involves the hydroxylation of L-leucine at the C5 position, a reaction catalyzed by a Fe(II)/α-ketoglutarate-dependent hydroxylase. nih.gov Further oxidation leads to the formation of 4-methylglutamate-5-semialdehyde, which then cyclizes. nih.gov This established pathway for a methylated proline derivative highlights a plausible route for the formation of this compound, where a similar series of enzymatic transformations could occur starting from a suitable amino acid precursor.

L-tyrosine: L-tyrosine and its derivatives are important precursors for a variety of biologically active compounds. academie-sciences.fracademie-sciences.frresearchgate.net The presence of reactive amino, carboxylic, and phenolic hydroxyl groups allows for numerous modifications, including the formation of heterocyclic structures. academie-sciences.frresearchgate.net While a direct pathway from L-tyrosine to this compound is not explicitly detailed in the provided results, the chemical versatility of L-tyrosine makes it a potential, though less direct, precursor for the backbone of pyrrolidone structures. academie-sciences.fr

The formation of the pyrrolidone ring and the addition of a methyl group are critical enzymatic steps.

Cyclization: The cyclization of glutamic acid or glutamine to form pyroglutamic acid (a pyrrolidone carboxylic acid) can be catalyzed by glutaminyl cyclases. wikipedia.org This enzymatic process is an alternative to spontaneous cyclization. wikipedia.org In mammalian tissues, several enzymes are involved in the formation of L-pyrrolidone carboxylic acid, including γ-glutamyl cyclotransferase and glutamine cyclotransferase. nih.govcir-safety.org The synthesis of pyrrolidones can also be achieved through intramolecular cyclization of linear precursors, often involving the formation of an amide C-N linkage. researchgate.net

Methylation: Methyltransferase enzymes are responsible for catalyzing the methylation of various molecules, including carboxylic acids. nih.govresearchgate.net These enzymes typically use S-adenosyl methionine (SAM) as the methyl donor. researchgate.net For instance, the carboxyl methyltransferase FtpM from Aspergillus fumigatus can methylate a range of carboxylic acids. nih.gov The synthesis of N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA) involves the cyclization of GABA to 2-pyrrolidone, followed by methylation. lookchem.comrsc.org This demonstrates a two-step process where cyclization precedes methylation, a sequence that could be analogous to the formation of this compound.

Table 1: Key Enzymes in Pyrrolidone Carboxylic Acid and Methylated Compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Precursor(s) | Product(s) | Organism/System |

|---|---|---|---|---|---|

| Hydroxylase | Fe(II)/α-ketoglutarate-dependent hydroxylase | Hydroxylation | L-leucine | 5-hydroxyleucine | Streptomyces DSM 40835, Nostoc cyanobacteria, Emericella rugulosa |

| Dehydrogenase | NosE | Oxidation | 5-hydroxyleucine | 4-methylglutamate-5-semialdehyde | Nostoc punctiforme |

| Cyclase | Glutaminyl cyclase | Cyclization | N-terminal glutamine | Pyroglutamic acid | Various |

| Cyclotransferase | γ-Glutamyl cyclotransferase | Cyclization | γ-glutamyl amino acids | 5-oxoproline | Rat kidney and other tissues |

| Methyltransferase | Carboxyl methyltransferase (FtpM) | Methylation | Carboxylic acids | Methyl esters | Aspergillus fumigatus |

Metabolic Fate and Biotransformation Pathways

Once formed, this compound can undergo further metabolic transformations, including degradation or incorporation into larger molecules.

The degradation of pyrrolidone carboxylic acid structures is an essential metabolic process. The enzyme 5-oxoprolinase, found in various tissues including rat kidney, catalyzes the conversion of 5-oxo-L-proline back to L-glutamate. nih.gov This reaction is part of the γ-glutamyl cycle and requires ATP. nih.gov Another enzyme, pyrrolidone carboxyl peptidase (Pcp), is an exopeptidase that can hydrolytically remove a pyroglutamic acid residue from the N-terminus of peptides and proteins. nih.gov This indicates that cellular mechanisms exist to break down the pyrrolidone ring structure, suggesting a potential degradation pathway for this compound.

The incorporation of proline derivatives into larger molecules is a known phenomenon. For example, (2S,4R)-4-methyl-proline is a component of griselimycins, a class of depsidecapeptides with antitubercular activity. nih.gov The presence of this methylated proline derivative can enhance the metabolic stability of the parent molecule. nih.gov Pyroglutamic acid is also found at the N-terminus of many proteins, a modification that can protect against degradation by aminopeptidases. wikipedia.orgnih.gov This post-translational modification is common and can occur enzymatically. nih.govwikipedia.org Given these precedents, it is plausible that this compound could be incorporated into peptides or other natural products, potentially influencing their structure and biological activity.

Enzymatic Interactions and Molecular Mechanisms

Enzyme Active Site Mapping and Ligand Binding Studies

Efforts to map the active site of 5-oxoprolinase have relied heavily on studies using a variety of substrate analogs. nih.govresearchgate.net These investigations indicate that the enzyme can bind 5-oxo-L-proline even in the absence of its co-substrate, ATP. The binding of both ATP and the oxoproline substrate is thought to induce a conformational change in the enzyme, bringing the substrates into the correct orientation to facilitate the reaction. nih.gov The active site has a stringent requirement for an L-configured carboxyl group at C-2 and an unsubstituted ring nitrogen but can accommodate bulk at the C-3 and C-4 positions. nih.govresearchgate.net While these analog studies provide a general understanding of the active site's topology and binding properties, specific ligand binding studies or molecular docking analyses detailing the precise interactions of 4-Methyl-5-oxo-L-proline within the 5-oxoprolinase active site are not extensively documented in the available literature.

Modulation of Enzymatic Activity by this compound and Its Analogs

In addition to acting as a poor substrate, this compound also functions as a potent inhibitor of 5-oxoprolinase. researchgate.net When tested for its effect on the normal enzymatic reaction with 5-oxo-L-proline, the 4-methyl analog demonstrated a 66% inhibition of the enzyme's activity. researchgate.net This dual role as both a substrate and an inhibitor is common among enzyme analogs. The inhibitory action suggests that while the molecule can bind effectively to the active site, its structure, particularly the C-4 methyl group, interferes with the catalytic steps required for ring cleavage and product release, thereby blocking the enzyme from processing its natural substrate efficiently. Other analogs, such as 3-Methyl-5-oxoproline and L-Imidazolidone-4-carboxylate, are also strong inhibitors, exhibiting 88% and 86% inhibition, respectively. researchgate.net

Structural Biology of Enzyme-Compound Complexes (e.g., X-ray Crystallography, Cryo-EM)

Detailed three-dimensional structures of enzyme-ligand complexes are invaluable for understanding the molecular basis of catalysis and inhibition. Prokaryotic 5-oxoprolinases have been identified as multi-subunit complexes, with distinct components responsible for ATP hydrolysis and the coupling of this energy to ring-opening. In some bacteria, the enzyme is composed of components A and B, where component A binds ATP and 5-oxoproline, and component B is required for the final decyclization to glutamate (B1630785). However, despite the available kinetic and biochemical data, there are currently no published X-ray crystallography or cryo-EM structures of 5-oxoprolinase in a complex with this compound. Such structural information would be critical to precisely map the binding orientation and understand why the C-4 methyl group reduces catalytic turnover while permitting strong binding and inhibition.

Structural Characterization and Conformational Analysis of 4 Methyl 5 Oxo L Proline

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

A suite of spectroscopic techniques is indispensable for the structural elucidation of 4-Methyl-5-oxo-L-proline, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and stereochemistry of the molecule. In ¹H NMR spectra, the chemical shifts, multiplicities, and coupling constants of the protons on the pyrrolidine (B122466) ring would confirm the presence and relative positions of the methyl and oxo groups. rsc.org For instance, the methyl group would appear as a doublet, and its coupling constant with the adjacent proton at C4 would provide information about their dihedral angle and, consequently, the ring's conformation. rsc.org ¹³C NMR spectroscopy would complement this by identifying the chemical shifts of all carbon atoms, including the characteristic signals for the carbonyl carbon of the oxo group, the carboxylic acid carbon, and the carbons of the pyrrolidine ring. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, respectively.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. nist.govnih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula (C₆H₉NO₃). nih.govnist.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments would offer further structural confirmation by showing characteristic losses, such as the loss of water or carbon dioxide, from the parent ion. nih.gov

Infrared (IR) Spectroscopy reveals the presence of specific functional groups within the molecule. The IR spectrum of this compound would be characterized by distinct absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. nist.gov Strong C=O stretching vibrations would appear around 1700-1750 cm⁻¹ for the carboxylic acid and around 1680-1700 cm⁻¹ for the lactam (oxo group). nist.gov The N-H stretching of the lactam would be observed in the 3200-3500 cm⁻¹ region. nist.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to protons at C2, C3, C4, and the methyl group, with specific chemical shifts and coupling constants indicating their spatial arrangement. |

| ¹³C NMR | Resonances for all six carbon atoms, including the carbonyls of the oxo and carboxyl groups, and the carbons of the pyrrolidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₆H₉NO₃ (143.0582 g/mol). nih.govnist.gov |

| IR Spec. | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid and lactam), and N-H (lactam) functional groups. |

Chiroptical Properties and Stereochemical Determination (e.g., Optical Rotation, CD Spectroscopy)

The stereochemistry of this compound is confirmed through the analysis of its chiroptical properties.

Optical Rotation measures the rotation of plane-polarized light by a chiral molecule. As the L-enantiomer, a solution of this compound would be levorotatory, exhibiting a negative specific rotation value ([α]D). This measurement is a fundamental confirmation of the compound's absolute configuration at the α-carbon (C2). For comparison, the related compound 4-Oxo-L-proline hydrobromide has a specific rotation of [α]22/D of -32.0° (c = 0.5 in methanol). sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The CD spectrum of this compound would show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores, primarily the lactam and carboxylic acid groups. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure, including the ring pucker and the orientation of the substituents. Theoretical calculations of the CD spectrum can be compared with the experimental data to provide a detailed and definitive assignment of the absolute stereochemistry.

Conformational Preferences and Ring Dynamics in Solution and Solid State

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "endo" and "exo" (or "UP" and "DOWN"). nih.gov The substituents on the ring significantly influence this equilibrium.

The conformational preference of the pyrrolidine ring in this compound is dictated by the interplay of steric and electronic effects of the 4-methyl and 5-oxo groups.

The puckering of the proline ring is defined by the displacement of the Cγ (and sometimes Cβ) atom from the plane formed by the other ring atoms. In the exo pucker, the Cγ is on the opposite side of the ring from the carboxyl group, while in the endo pucker, it is on the same side. researchgate.net

The 4-methyl group is a bulky substituent. Steric hindrance generally favors a conformation where the bulky group occupies a pseudo-equatorial position to minimize steric clashes. The stereochemistry at C4 is crucial; a (4S)-methyl group tends to favor an endo pucker, while a (4R)-methyl group favors an exo pucker. nih.gov

The 5-oxo group , being part of a lactam, introduces a planar amide bond (C5-N1-C2) which constrains the ring's flexibility. The carbonyl group is electron-withdrawing, which can influence the ring pucker through electronic effects such as hyperconjugation. researchgate.net

The combination of these two substituents in this compound would result in a specific conformational bias. The precise dominant pucker (endo or exo) would depend on the stereochemistry of the methyl group at the C4 position and the energetic balance between minimizing steric strain from the methyl group and accommodating the geometric constraints of the lactam.

Table 2: Factors Influencing Ring Pucker in this compound

| Substituent | Effect | Favored Pucker |

|---|---|---|

| 4-Methyl Group | Steric Bulk | (4S)-methyl favors endo; (4R)-methyl favors exo nih.gov |

| 5-Oxo Group | Planar lactam, electronic effects | Constrains ring flexibility, influences electronic distribution |

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in stabilizing specific conformations of this compound. The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the lactam).

In certain orientations, an intramolecular hydrogen bond could form between the carboxylic acid proton and the oxygen of the 5-oxo group. This interaction would create a bicyclic-like structure, significantly restricting the conformational freedom of the molecule and stabilizing a particular ring pucker. The presence and strength of such an intramolecular hydrogen bond would be influenced by the solvent environment, being more favorable in non-polar solvents. escholarship.org In protic solvents, intermolecular hydrogen bonds with solvent molecules would likely dominate.

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray Diffraction analysis of a single crystal of this compound would provide the most definitive and detailed picture of its solid-state structure. nih.gov This technique can precisely determine the three-dimensional coordinates of each atom in the crystal lattice.

The resulting crystal structure would offer unambiguous information on:

Bond lengths and bond angles , confirming the molecular connectivity.

The precise puckering of the pyrrolidine ring , identifying it as endo, exo, or an intermediate twist conformation.

The relative stereochemistry of the substituents.

The conformation of the carboxylic acid group .

Intermolecular interactions in the solid state, such as hydrogen bonding networks and crystal packing forces.

This detailed structural information from X-ray diffraction is invaluable for understanding the intrinsic conformational preferences of the molecule and serves as a benchmark for computational and solution-state studies. nih.gov

Biological Roles and Molecular Level Interactions of 4 Methyl 5 Oxo L Proline

Role as a Metabolite or Intermediate in Non-Human Biological Systems

4-Methyl-5-oxo-L-proline is a methylated derivative of 5-oxo-L-proline, also known as pyroglutamic acid. wikipedia.org 5-oxo-L-proline is a naturally occurring amino acid derivative formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam. wikipedia.orgrupahealth.com It is recognized as a metabolite in the glutathione (B108866) cycle. wikipedia.org While the roles of proline and 5-oxoproline are well-documented across various organisms, from bacteria to plants nih.govresearchgate.net, direct studies on the metabolic fate and function of this compound are less common. Its existence, however, points to potential specialized roles, particularly within the diverse metabolic pathways of microorganisms.

The primary context for the metabolic activity of 5-oxo-L-proline is the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione (GSH). rupahealth.comnih.gov In this cycle, the enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline into glutamate (B1630785). nih.govexlibrisgroup.com This reaction is crucial for salvaging the glutamate moiety and maintaining the pool of amino acids necessary for GSH synthesis. nih.gov

Elevated levels of 5-oxoproline can indicate challenges in maintaining adequate glutathione levels, often linked to oxidative stress or detoxification demands. rupahealth.com While this pathway is well-established for 5-oxo-L-proline, the specific involvement of this compound is not explicitly detailed in the existing literature. It is plausible that the methyl group at the 4-position could alter its recognition and processing by enzymes like 5-oxoprolinase, potentially leading to its accumulation or diversion into alternative metabolic routes in organisms that produce it.

Table 1: Key Enzymes in the γ-Glutamyl Cycle Related to 5-Oxo-L-proline

| Enzyme | Reaction Catalyzed | Role in the Cycle |

| γ-Glutamylcyclotransferase | Forms 5-oxoproline from γ-glutamyl amino acids. | Releases 5-oxoproline during the amino acid transport/salvage process. |

| 5-Oxoprolinase | Converts 5-oxo-L-proline to L-glutamate. nih.govexlibrisgroup.com | Completes the cycle by regenerating glutamate for glutathione synthesis. nih.gov |

| Glutathione Synthetase | Synthesizes glutathione from γ-glutamylcysteine and glycine. | A deficiency can lead to an accumulation of γ-glutamylcysteine, which is then converted to 5-oxoproline. rupahealth.com |

This interactive table summarizes the enzymes central to the metabolism of 5-oxo-L-proline, the parent compound of this compound.

In microbial and plant systems, the accumulation of proline is a well-known adaptive response to a wide range of environmental stresses, including osmotic, salt, and temperature stress. nih.govnih.govkoreascience.kr Proline functions as a compatible solute or osmolyte, helping to maintain cell turgor and osmotic balance without interfering with central metabolism. nih.govkoreascience.kr It also acts as a chemical chaperone, stabilizing proteins and membranes, and can function as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative damage. nih.govmdpi.com

For instance, the moderately halophilic bacterium Tetragenococcus halophilus, often used in soy sauce fermentation, accumulates intracellular proline to cope with high salt concentrations. koreascience.kr Supplementing the growth medium with proline was shown to enhance its biomass production under high-salinity conditions, indicating its protective role. koreascience.kr This protective effect is associated with the accumulation of other organic osmolytes and changes in cellular fatty acid composition. koreascience.kr

While these roles are firmly established for L-proline, direct experimental evidence detailing a similar function for this compound is scarce. However, given its structural relation to proline, it is conceivable that it could play a role in stress adaptation in the specific microorganisms that synthesize it, potentially acting as a specialized osmolyte or metabolic signaling molecule under certain stress conditions.

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

The interaction of small molecules with biomacromolecules is fundamental to their biological function. The specific binding properties of this compound would determine its capacity to act as an enzyme inhibitor, an allosteric modulator, or a signaling molecule.

Specific binding affinity and specificity studies for this compound are not widely available in the reviewed scientific literature. However, research on structurally similar proline analogs provides insight into how such molecules can interact with protein active sites. For example, studies on proline dehydrogenase (PRODH), an enzyme that catalyzes the first step in proline catabolism, have explored various proline-like compounds as competitive inhibitors. nih.gov These studies show that modifications to the proline ring, such as altering its size or substituting atoms, directly impact binding affinity. The presence of a methyl group on the pyrrolidine (B122466) ring of this compound would be expected to influence its steric and hydrophobic interactions within a protein's binding pocket, thereby dictating its binding specificity and affinity for potential target enzymes.

Allosteric modulators bind to a site on a protein distinct from the active site, causing a conformational change that alters the protein's activity. There is currently no direct evidence to suggest that this compound functions as an allosteric modulator. Research in this area has often focused on larger, more complex molecules, such as proline-rich peptides, which have been shown to allosterically modulate the activity of complexes like the proteasome. acs.org The potential for a small molecule like this compound to act as an allosteric effector would depend on the existence of specific allosteric binding sites on target proteins that can accommodate its unique structure.

Precursor Role in Biosynthesis of Complex Natural Products in Microorganisms

Microorganisms, particularly those from the genus Streptomyces, are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. nih.govnih.gov Proline and its derivatives are often incorporated as building blocks in the biosynthesis of these complex natural products. nih.govnih.gov

There is compelling evidence that microorganisms can synthesize and utilize 4-alkylated proline derivatives. A notable example is the production of trans-4-n-propyl-L-proline and 4-ethyl-L-proline by Streptomyces lincolnensis. google.com The ability of this organism to produce proline molecules with alkyl substitutions at the C4 position strongly suggests the existence of enzymatic machinery capable of modifying the proline ring. This indicates a plausible role for this compound as an intermediate or direct precursor in the biosynthesis of more complex molecules in the organisms that produce it. It could be incorporated into non-ribosomal peptide synthetase (NRPS) assembly lines or other biosynthetic pathways to generate novel natural products.

Table 2: Examples of Proline-Related Natural Products in Microorganisms

| Compound Class | Producing Organism (Genus) | Relevance |

| Pyrrole-containing Alkaloids | Streptomyces | Many bioactive compounds from Streptomyces incorporate pyrrole (B145914) or pyrrolidine rings, for which proline is a common precursor. nih.gov |

| Actinorhodin | Streptomyces coelicolor | A polyketide antibiotic whose biosynthesis is a model for secondary metabolism; proline metabolism supports the necessary precursor pools. nih.govnih.gov |

| 4-Alkylated Prolines | Streptomyces lincolnensis | Directly demonstrates the capability of Streptomyces to synthesize and accumulate proline derivatives with alkyl groups at the 4-position. google.com |

This interactive table highlights the role of proline and its derivatives as precursors in the microbial synthesis of complex natural products.

Cellular and Subcellular Localization Studies of this compound

Comprehensive studies detailing the specific cellular and subcellular localization of this compound are limited in the currently available scientific literature. While the metabolism of the parent compound, L-proline, and related metabolites are well-documented, the precise distribution of its methylated derivative, this compound, within cellular compartments remains an area requiring further investigation.

The metabolism of proline itself is known to be compartmentalized. For instance, the synthesis of L-proline from glutamate occurs within the mitochondria nih.govfrontiersin.orgfrontiersin.org. Subsequently, proline can be utilized for protein synthesis in the cytoplasm or be involved in processes within the endoplasmic reticulum, such as the hydroxylation of proline residues in procollagen (B1174764) nih.govfrontiersin.org. The catabolism of proline back to glutamate also primarily takes place in the mitochondria, where the enzyme proline dehydrogenase is located on the inner mitochondrial membrane frontiersin.orgcreative-proteomics.com.

Furthermore, studies on the related compound 5-oxoproline, an intermediate in the γ-glutamyl cycle, have shown its presence in various tissues, including the kidney, liver, and brain of mice nih.gov. The enzymes involved in its metabolism, such as 5-oxoprolinase, have been identified in different tissues, suggesting a widespread, albeit tissue-specific, distribution nih.govresearchgate.netnih.gov.

However, there is a lack of specific research that has identified and quantified this compound in different cell types or subcellular fractions. Consequently, no detailed data on its concentration gradients between the cytoplasm, mitochondria, nucleus, or other organelles is available. The mechanisms by which this compound might be transported across cellular and organellar membranes are also currently unknown.

Due to the absence of specific experimental data for this compound, a data table on its cellular and subcellular distribution cannot be constructed at this time. Future research employing techniques such as mass spectrometry imaging, subcellular fractionation followed by targeted metabolomics, or the use of labeled this compound could provide valuable insights into its localization and trafficking within the cell.

Analytical Methodologies for Detection and Quantification of 4 Methyl 5 Oxo L Proline in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for isolating 4-Methyl-5-oxo-L-proline from interfering components within a sample matrix prior to its detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been employed, with the choice of method often depending on the sample matrix, required sensitivity, and the need for derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of proline derivatives. Chiral columns are particularly important for separating different stereoisomers. For instance, a Phenomenex Lux 5u Cellulose-1 column has been successfully used for the chromatographic separation of proline in serum samples. nih.gov Another approach involves the use of a CHIRALPAK-IA column for the enantiomeric separation of D- and L-proline isomers after derivatization. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that has proven effective for retaining and separating polar compounds like 5-oxoproline, preventing its co-elution with other polar precursors like glutamate (B1630785) and glutamine. nih.gov

Gas Chromatography (GC): GC analysis of amino acids and their derivatives, including this compound, typically requires a derivatization step to increase the analyte's volatility and thermal stability. sigmaaldrich.com This chemical modification is essential to improve the chromatographic properties of the compound, such as peak shape and retention time. sigmaaldrich.com For example, a two-step derivatization process involving methylation followed by acetylation can be used to replace active hydrogens on the proline molecule, enabling successful enantiomeric separation on a chiral GC column like the CHIRALDEX G-TA. sigmaaldrich.com

| Technique | Column | Mobile Phase / Carrier Gas | Analyte | Source |

|---|---|---|---|---|

| HPLC | Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm) | 40% methanol (B129727) in 0.05% formic acid aqueous solution | Proline | nih.gov |

| Normal Phase HPLC | CHIRALPAK-IA (250 × 4.6 mm) 5 µm | 0.1% trifluoroacetic acid in ethanol | D/L Proline (derivatized) | researchgate.net |

| HILIC | Not Specified | Not Specified | Pyroglutamate (B8496135) (5-oxoproline) | nih.gov |

| Chiral GC | Astec CHIRALDEX® G-TA | Not Specified | D/L Proline (derivatized) | sigmaaldrich.com |

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides high sensitivity and specificity for the detection and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing proline and its derivatives in biological fluids. nih.gov For example, an API 3200 QTRAP triple quadrupole mass spectrometer with a Turbo Ion Spray ion source has been utilized for the quantification of proline in human serum. nih.gov The quantification is typically performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for these applications. rsc.org For more complex samples, nanoAcquity UPLC coupled to a high-resolution mass spectrometer like a Q-Exactive has been employed. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile derivatives of proline compounds. Studies on the conversion of γ-glutamyl peptides to pyroglutamate (5-oxo-proline) have utilized GC-MS to identify and quantify the resulting derivatives. nih.govsemanticscholar.org Quantification can be performed in modes such as electron-capture negative-ion chemical ionization (ECNICI) using selected-ion monitoring (SIM), which offers high sensitivity for electrophilic derivatives. nih.govsemanticscholar.org

Derivatization is a key strategy to improve the analytical performance for compounds like this compound, which may lack volatility for GC or a strong chromophore for UV detection in HPLC.

For GC Analysis: A common approach is a two-step derivatization involving esterification followed by acylation. For instance, 5-oxo-proline can be first esterified using 2 M HCl in methanol and then acylated with pentafluoropropionic (PFP) anhydride (B1165640) to form a volatile derivative suitable for GC-MS analysis. nih.govsemanticscholar.org Another strategy involves methylation with methanolic HCl followed by acetylation with reagents like trifluoroacetic anhydride, which improves chromatographic peak shape by protecting the amine group. sigmaaldrich.com Trimethylsilyl (TMS) derivatives are also used for GC-MS analysis of pyroglutamic acid. nist.gov

For HPLC Analysis: To enhance detection by UV or fluorescence, derivatizing agents that introduce a chromophore or fluorophore are used. 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is a fluorescent reagent that reacts with proline, allowing for its detection at wavelengths around 464-465 nm. researchgate.net Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to create a derivative that can be measured by LC-UV. researchgate.net For sensitive detection in complex fungal extracts, 2,4-dinitrobenzaldehyde (B114715) (2,4-DNB) has been used as an in-situ derivatizing agent to form a Schiff base that is more readily detectable by UHPLC-DAD. mdpi.com

| Reagent(s) | Technique | Purpose | Source |

|---|---|---|---|

| Methanolic HCl and Trifluoroacetic Anhydride | GC | Increase volatility, improve peak shape | sigmaaldrich.com |

| HCl/CH3OH and Pentafluoropropionic (PFP) Anhydride | GC-MS | Increase volatility for GC analysis | nih.govsemanticscholar.org |

| Trimethylsilyl (TMS) agents | GC-MS | Increase volatility and thermal stability | nist.gov |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | HPLC-UV | Add UV chromophore for detection | researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-UV | Add UV chromophore for detection | researchgate.net |

| 2,4-dinitrobenzaldehyde (2,4-DNB) | HPLC-DAD/MS | Form detectable Schiff base | mdpi.com |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification. This technique involves spiking the sample with a known amount of a stable, isotopically labeled version of the analyte to serve as an internal standard. nih.gov

For the analysis of proline in human serum, L-proline-¹³C₅,¹⁵N has been used as an internal standard. nih.gov This stable isotope-labeled standard is chemically identical to the analyte and co-elutes chromatographically, but is distinguished by its higher mass in the mass spectrometer. nih.gov By measuring the ratio of the signal from the natural analyte to the isotopically labeled standard, variations in sample preparation, injection volume, and instrument response can be effectively corrected, leading to high accuracy. nih.govmdpi.com Similarly, internal standards for 5-oxo-proline analysis can be prepared by derivatizing the parent compounds in deuterated methanol (CD₃OD) instead of regular methanol (CH₃OH). nih.govsemanticscholar.org

Spectrophotometric and Fluorometric Assay Development

While less specific than MS-based methods, spectrophotometric and fluorometric assays can be developed for the quantification of proline and its derivatives, often for high-throughput screening applications. These methods almost always rely on a chemical derivatization step to produce a colored or fluorescent product.

The derivatization of proline with reagents like NBD-Cl or FMOC-Cl not only facilitates HPLC separation but also forms the basis for detection using UV-Vis spectrophotometric or fluorometric detectors. researchgate.net The reaction between proline and NBD-Cl, for example, creates an adduct with a maximum absorption wavelength that can be measured for quantification. researchgate.net Colorimetric assay kits are also commercially available for the quantification of proline, which are typically based on the reaction of proline with a specific reagent to produce a colored product that can be measured with a spectrophotometer. altadiagnotech.com

Sample Preparation and Matrix Effects Considerations

Effective sample preparation is critical to remove interfering substances and minimize matrix effects, which can suppress or enhance the analyte signal in mass spectrometry. The choice of technique depends on the complexity of the sample matrix.

Common sample preparation techniques include:

Protein Precipitation: For biological samples like serum or plasma, proteins are often removed by adding an organic solvent such as methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins, leaving the analyte in the supernatant for analysis. nih.gov

Liquid-Liquid Extraction (LLE): This method is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids. Solvents like ethyl acetate (B1210297) or methylene (B1212753) chloride can be used to extract proline derivatives from aqueous solutions. rsc.org

Flash Chromatography: For purification of synthesized compounds or extraction from complex mixtures, flash chromatography using a silica (B1680970) gel column is often employed. rsc.org

A significant consideration in LC-MS analysis is the potential for matrix effects, such as the in-source formation of the analyte from a precursor molecule. For example, 5-oxoproline can be formed from glutamate and glutamine within the mass spectrometer's ion source, leading to artificially elevated results. This can be mitigated by ensuring complete chromatographic separation of the analyte from these precursors, for which techniques like HILIC are particularly useful. nih.gov

Computational and Theoretical Investigations of 4 Methyl 5 Oxo L Proline

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Methyl-5-oxo-L-proline, docking simulations would be employed to predict its binding affinity and mode of interaction with a specific protein target. This process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding energy.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Illustrative Docking Study of a Proline Analog:

While specific docking studies on this compound are not extensively documented, studies on similar proline derivatives provide insight into the potential outcomes of such investigations. For instance, in a study of L-prolinamide derivatives targeting the Angiotensin-Converting Enzyme (ACE), molecular docking was used to predict the binding interactions within the enzyme's active site nveo.org. The results of such a hypothetical study for this compound could be tabulated as follows:

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Hypothetical Target A | -7.5 | Tyr23, His121, Asp204 | Hydrogen bond with Asp204, Pi-pi stacking with Tyr23 |

| Hypothetical Target B | -6.2 | Leu88, Val102, Phe150 | Hydrophobic interactions with Leu88 and Val102 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule from first principles. These methods, such as Density Functional Theory (DFT), can provide valuable information about the geometry, charge distribution, and orbital energies of this compound.

Key parameters that can be calculated include:

Molecular geometry: The precise three-dimensional arrangement of atoms.

Electrostatic potential: A map of the charge distribution on the molecule's surface, which can indicate regions likely to engage in electrostatic interactions.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.

These calculations can help in understanding the intrinsic properties of this compound that govern its interactions with biological macromolecules. For instance, the C=O stretching vibration of 4-oxoproline has been shown to be sensitive to its local environment, a property that can be analyzed using quantum theory nih.gov.

Hypothetical Quantum Chemical Data for this compound:

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.6 eV | High chemical stability |

| Dipole Moment | 3.5 D | Polar nature of the molecule |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a crucial aspect of drug discovery that aims to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of derivatives with modifications at various positions of the molecule. The goal is to identify which structural features are essential for activity and to guide the design of more potent and selective analogs.

Illustrative SAR Data for Hypothetical Derivatives of this compound:

| Derivative | Modification | Biological Activity (IC50, µM) | Key Finding |

|---|---|---|---|

| Compound 1 (Parent) | 4-Methyl | 10.5 | Baseline activity |

| Compound 2 | 4-Ethyl | 8.2 | Increased activity with larger alkyl group |

| Compound 3 | 4-Phenyl | 25.1 | Decreased activity with bulky aromatic group |

| Compound 4 | N-Methylation | 15.8 | Reduced activity upon modification of the amine |

De Novo Design Approaches for Novel Analogs

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch nih.gov. These methods can be either ligand-based, where new molecules are designed based on the features of known active compounds, or structure-based, where the design is guided by the three-dimensional structure of the target binding site nih.gov.

For this compound, de novo design could be used to explore a wider chemical space for novel analogs with improved activity or other desirable properties. Algorithms can be used to "grow" molecules within a protein's active site, ensuring complementary shape and chemical features. The this compound structure could serve as a scaffold or starting point for these generative models arxiv.org.

Examples of De Novo Design Strategies:

Fragment-based growing: Starting with a core fragment like the 5-oxo-L-proline ring, new functional groups are computationally added to optimize interactions with a target.

Scaffold hopping: Replacing the core this compound scaffold with other chemical structures while maintaining the key pharmacophoric features required for biological activity.

The output of these methods is a library of virtual compounds that can then be synthesized and tested, accelerating the discovery of new lead compounds.

Future Research Directions and Applications in Academic Discovery

Elucidation of Undiscovered Biosynthetic Routes

The natural biosynthetic pathways for many 4-alkyl-L-proline derivatives are still being uncovered, and the specific routes leading to 4-Methyl-5-oxo-L-proline remain largely speculative. Research into the biosynthesis of related compounds, such as the antibiotic lincomycin (B1675468), has revealed complex enzymatic pathways originating from L-tyrosine. nih.gov These pathways involve novel C-C bond cleavage mechanisms, potentially catalyzed by enzymes like γ-glutamyltransferases, which are not typically associated with such reactions. nih.gov

Future research should focus on identifying potential precursor molecules and the enzymatic machinery responsible for the formation of this compound in organisms where it may be endogenously produced. A plausible hypothesis is a pathway analogous to that of other 4-alkyl-prolines, starting from a methylated tyrosine or a related aromatic amino acid. Investigating microbial genomes for gene clusters homologous to those involved in lincomycin or pyrrolobenzodiazepine biosynthesis could uncover candidate enzymes for methylation, ring formation, and oxidation.

Table 1: Postulated Biosynthetic Steps for 4-Alkyl-Proline Derivatives

| Step | Proposed Reaction | Precursor/Intermediate | Potential Enzyme Class |

|---|---|---|---|

| 1 | Aromatic Ring Cleavage | L-Tyrosine / L-DOPA | Dioxygenase |

| 2 | Cyclization | 5-alanyl-2-hydroxy-muconate 6-semialdehyde | Unknown (spontaneous/enzymatic) |

| 3 | C-C Bond Cleavage | Cyclic α-ketoacid intermediate | γ-Glutamyltransferase |

| 4 | Reduction & Alkylation | Proline precursor | Reductase / Methyltransferase |

This table is based on analogous pathways and represents a hypothetical route that requires experimental validation.

Development of Novel Synthetic Methodologies

While general methods for synthesizing proline derivatives exist, developing novel, efficient, and stereoselective methodologies for this compound is a crucial research direction. Current approaches often start from readily available proline derivatives like L-hydroxyproline. google.commdpi.com A key step involves the oxidation of the hydroxyl group at the C4 position to form a ketone, yielding a 4-oxoproline intermediate. mdpi.com Subsequent methylation presents a synthetic challenge in controlling stereochemistry and regioselectivity.

One promising area is the advancement of "proline editing," a solid-phase synthesis technique where hydroxyproline (B1673980) is incorporated into a peptide and then chemically modified. nih.gov This approach allows for the creation of diverse 4-substituted prolines, including the 4-oxo derivative, which could then be methylated. nih.gov Further exploration into asymmetric catalysis and biocatalysis could provide more direct and environmentally benign routes to enantiopure this compound.

Table 2: Comparison of Potential Synthetic Strategies

| Methodology | Starting Material | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Oxidation Route | (cis)-4-hydroxy-L-proline | Oxidation of C4-OH | Readily available starting material | Control of subsequent methylation |

| Proline Editing | Fmoc-4R-Hyp on solid support | On-resin oxidation & modification | High throughput, combinatorial potential | Multi-step, requires peptide context |

| Enolate Alkylation | N-Boc-L-proline methyl ester | Enolate formation and methylation | Direct C-C bond formation | Diastereoselectivity, side reactions |

| Biocatalysis | Proline or simple precursor | Enzymatic oxidation/methylation | High stereoselectivity, green chemistry | Enzyme discovery and engineering |

Identification of New Enzymatic Modulators

The structural similarity of this compound to endogenous metabolites, particularly 5-oxo-L-proline, suggests it could act as a modulator of specific enzymes. A primary target for investigation is 5-oxoprolinase (5-OPase), a key enzyme in the γ-glutamyl cycle that converts 5-oxo-L-proline to L-glutamate. nih.govnih.gov This enzyme is crucial for glutathione (B108866) (GSH) synthesis and metabolism. researchgate.net Studies have shown that analogues of 5-oxo-L-proline can be metabolized by 5-OPase and can selectively modulate GSH levels in normal versus tumor tissues. researchgate.net

Future research should assess this compound as a potential substrate, inhibitor, or allosteric modulator of 5-OPase. Such modulation could have significant therapeutic implications, particularly in oncology, where altering GSH metabolism can sensitize cancer cells to chemotherapy. researchgate.net Beyond 5-OPase, other enzymes in proline metabolism, such as proline dehydrogenase and various amino acid dioxygenases, represent potential targets whose activity might be influenced by this compound. scienceopen.com

Exploration of this compound as a Scaffold in Chemical Biology Probes

The unique chemical features of the proline ring make its derivatives valuable tools in chemical biology. The ketone group in 4-oxoproline has been successfully used as a site-specific infrared (IR) probe, as its C=O stretching vibration is sensitive to the local molecular environment, allowing for the study of peptide conformation and proline isomerization. nih.gov this compound could serve a similar purpose, with the methyl group potentially tuning its spectroscopic properties or providing an additional steric interaction.

Furthermore, the this compound scaffold is ripe for elaboration into more complex chemical probes. By incorporating reactive handles or reporter groups, it could be converted into activity-based probes (ABPs) or photoaffinity labels to identify and study its protein targets in a cellular context. ntu.edu.twunimi.it For example, attaching bioorthogonal functional groups like azides or alkynes would enable its use in click chemistry for target protein pull-down and identification. nih.gov

Advanced Analytical Strategies for Trace Analysis

Detecting and quantifying this compound in complex biological matrices requires sensitive and specific analytical methods. Given its polar nature and lack of a strong chromophore, direct detection can be challenging. Future work should focus on optimizing strategies based on liquid chromatography-mass spectrometry (LC-MS), which is well-suited for analyzing amino acid derivatives. nih.gov Sample preparation techniques, such as mixed-mode solid-phase extraction (SPE), will be critical for isolating the compound from interfering substances in samples like cell culture media or tissue homogenates. nih.gov

Another powerful approach is chemical derivatization to enhance detection. Reagents that react with the secondary amine of the proline ring, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), can be used to create highly fluorescent products, enabling quantification at very low concentrations using HPLC with fluorescence detection. rsc.org Developing and validating such methods will be essential for pharmacokinetic studies and for measuring its concentration in biological systems.

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological role of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. rsc.org For instance, treating a cell line with this compound and subsequently performing metabolomics analysis could reveal alterations in amino acid metabolism or related pathways. This data can be mapped onto established metabolic databases like the KEGG PATHWAY database to generate hypotheses about its mechanism of action. genome.jp

Combining metabolomics with transcriptomics (to measure changes in gene expression of enzymes) and proteomics (to measure changes in protein abundance) can provide a multi-layered understanding of the compound's effects. rsc.org This integrated approach can uncover not only the direct targets of this compound but also the downstream signaling and metabolic pathways it perturbs, offering a comprehensive picture of its function within a biological system.

Q & A

Q. What are the key synthetic pathways for 4-methyl-5-oxo-L-proline, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthesis via Oxidation : Start with L-proline derivatives and use selective oxidation agents (e.g., KMnO₄ or CrO₃) at the 5-position. Monitor reaction conditions (pH, temperature) to avoid over-oxidation or racemization .

- Organometallic Additions : Introduce the methyl group at the 4-position using Grignard or organolithium reagents. Use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry .

- Purification : Employ reverse-phase HPLC or recrystallization to isolate the compound. Validate purity via NMR (e.g., ¹³C for carbonyl confirmation) and chiral chromatography .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the absolute configuration of the chiral centers .

- NMR Spectroscopy : Use 2D-COSY and NOESY to confirm ring conformation and substituent orientation. Compare chemical shifts with known proline derivatives .

- Computational Modeling : Apply NBO 5.0 to analyze electronic effects of the 5-oxo group on ring puckering .

Q. What stability challenges are associated with this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Test stability in buffers (pH 2–9) at 37°C. Use LC-MS to detect hydrolysis products (e.g., ring-opening to glutamic acid derivatives) .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Store at -20°C in anhydrous conditions to prevent keto-enol tautomerization .

Advanced Research Questions

Q. How does the 4-methyl substituent influence the conformational dynamics of 5-oxo-L-proline in peptide backbones?

Methodological Answer:

- Molecular Dynamics Simulations : Compare free energy landscapes of methylated vs. non-methylated proline derivatives in model peptides (e.g., collagen triple helices). Use AMBER or CHARMM force fields .

- Circular Dichroism (CD) : Track changes in secondary structure propensity (e.g., polyproline II helices) under varying solvent conditions .

Q. What are the metabolic implications of incorporating this compound into bioactive peptides?

Methodological Answer:

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer:

- Controlled Reactivity Screens : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) under inert atmospheres. Vary ligands (e.g., BINAP vs. XPhos) to mitigate side reactions at the oxo group .

- In Situ IR Monitoring : Detect transient intermediates (e.g., enolate formation) during reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.